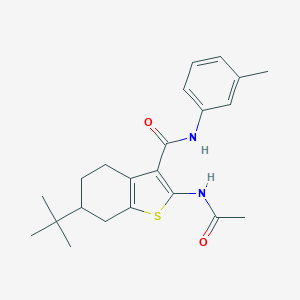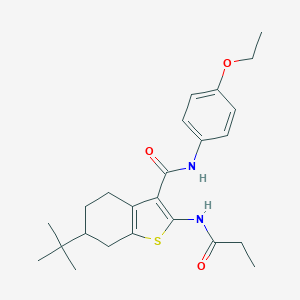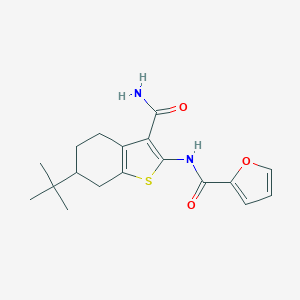![molecular formula C15H8Br2N2O2 B289467 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione, also known as DPI, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) in cells.
Mecanismo De Acción
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione exerts its inhibitory effect on NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to be a reversible inhibitor of NADPH oxidase, with a Ki value in the nanomolar range.
Biochemical and physiological effects:
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to have a variety of biochemical and physiological effects, including inhibition of ROS production, reduction of oxidative stress, and attenuation of inflammation. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to enhance the efficacy of chemotherapy and radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione is its high potency and specificity for NADPH oxidase inhibition. This makes it a valuable tool for studying the role of NADPH oxidase in various biological processes. However, 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been shown to have off-target effects on other enzymes, such as xanthine oxidase and nitric oxide synthase, which may limit its use in certain experiments. Additionally, 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione is a relatively unstable compound and requires careful handling and storage.
Direcciones Futuras
There are several future directions for research on 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which may have therapeutic potential in diseases such as cardiovascular disease and cancer. Another area of research is the investigation of the role of NADPH oxidase in aging and age-related diseases, and the potential use of NADPH oxidase inhibitors such as 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione as anti-aging agents. Finally, the development of new methods for the synthesis and purification of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione may facilitate its use in research and drug development.
Métodos De Síntesis
The synthesis of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione involves the reaction of 3,5-dibromopyridine-2-carboxylic acid with 2,3-dimethyl-1,3-butadiene in the presence of potassium carbonate and acetic anhydride. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione in high yield and purity.
Aplicaciones Científicas De Investigación
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been extensively used in scientific research to investigate the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is a major source of ROS in many cell types, and 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to inhibit ROS production in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been used to study the involvement of NADPH oxidase in diseases such as atherosclerosis, hypertension, and diabetes.
Propiedades
Fórmula molecular |
C15H8Br2N2O2 |
|---|---|
Peso molecular |
408.04 g/mol |
Nombre IUPAC |
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H8Br2N2O2/c16-8-5-12(17)15(18-6-8)19-7-11-13(20)9-3-1-2-4-10(9)14(11)21/h1-7H,(H,18,19) |
Clave InChI |
KXVZAWHWNXXJAY-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-(6-tert-butyl-3-{[(2,4-dimethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289398.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![6-tert-butyl-N-(4-ethoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289402.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
